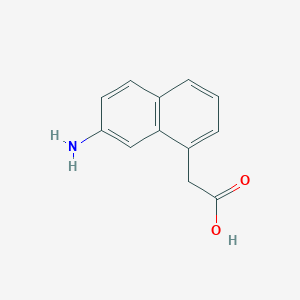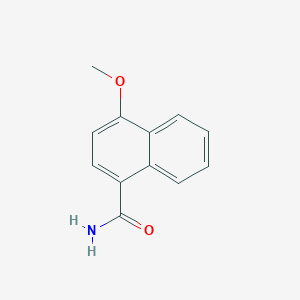
2-(2-oxopropyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxopropyl)-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a 2-oxopropyl substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopropyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with acylating agents, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The choice of starting materials and reaction conditions is crucial to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopropyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 2-oxopropyl position.
Scientific Research Applications
2-(2-oxopropyl)-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxopropyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxopropyl)-1H-quinazolin-2-one: Similar structure but with a different position of the oxopropyl group.
2-(2-oxopropyl)-1H-quinazolin-3-one: Another isomer with the oxopropyl group at the 3-position.
2-(2-oxopropyl)-1H-quinazolin-4-thione: A sulfur analog with a thione group instead of a carbonyl group.
Uniqueness
2-(2-oxopropyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the oxopropyl group can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
70723-83-0 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-oxopropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-12-9-5-3-2-4-8(9)11(15)13-10/h2-5H,6H2,1H3,(H,12,13,15) |
InChI Key |
JOTALPXHJWDETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)


![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)



![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)
![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

